molecular formula C8H7F6NO3 B2415435 ethyl (2E)-4,4,4-trifluoro-3-(2,2,2-trifluoroacetamido)but-2-enoate CAS No. 339030-04-5

ethyl (2E)-4,4,4-trifluoro-3-(2,2,2-trifluoroacetamido)but-2-enoate

Cat. No.: B2415435
CAS No.: 339030-04-5
M. Wt: 279.138
InChI Key: WUDHZXJAEKQOSJ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2E)-4,4,4-trifluoro-3-(2,2,2-trifluoroacetamido)but-2-enoate is a useful research compound. Its molecular formula is C8H7F6NO3 and its molecular weight is 279.138. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Quinoline Derivatives :

    • Darehkordi et al. (2018) demonstrated the use of related ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates in synthesizing trifluoromethylquinoline derivatives, which are valuable in pharmaceutical chemistry (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).
  • Regio- and Stereospecific Cycloaddition :

    • Bonnet-Delpon et al. (2010) explored the regio- and stereospecific cycloaddition of ethyl (E)-4,4,4-trifluorobut-2-enoate with metallo-azomethine ylides, leading to the synthesis of trifluoromethylpyrrolidines (Bonnet-Delpon, Chennoufi, & Rock, 2010).
  • Synthesis of Fluorofuran Derivatives :

    • Pomeisl et al. (2007) used a similar compound in the synthesis of 3-fluorofuran-2(5H)-ones, showcasing its role in creating novel fluorinated building blocks (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).
  • Chemoselective Synthesis of Quinolinones :

    • Berbasov and Soloshonok (2003) studied the chemoselectivity in reactions between ethyl 4,4,4-trifluoro-3-oxobutanoate and anilines, leading to the synthesis of quinolinones (Berbasov & Soloshonok, 2003).
  • Synthesis of Triazole Derivatives :

    • Iminov et al. (2013) used ethyl 3-(alkylamino)-4,4,4-trifluoro-but-2-enoates in the synthesis of triazole derivatives, important in medicinal chemistry (Iminov et al., 2013).

Properties

IUPAC Name

ethyl (E)-4,4,4-trifluoro-3-[(2,2,2-trifluoroacetyl)amino]but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F6NO3/c1-2-18-5(16)3-4(7(9,10)11)15-6(17)8(12,13)14/h3H,2H2,1H3,(H,15,17)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDHZXJAEKQOSJ-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C(F)(F)F)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C(F)(F)F)/NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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